molecular formula C13H12BrN3O2S B2443157 Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate CAS No. 1820664-83-2

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate

Cat. No.: B2443157
CAS No.: 1820664-83-2
M. Wt: 354.22
InChI Key: QZSFBWCTRVQQJO-UHFFFAOYSA-N
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Description

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is a synthetic pyrimidine derivative employed as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. The structure incorporates both a bromo and a methylthio substituent on the pyrimidine ring, making it a valuable substrate for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution. The benzyloxycarbonyl (Cbz) group serves as a protected amine, a common feature in the synthesis of more complex molecules. Compounds featuring similar 5-bromo-pyrimidine scaffolds are frequently investigated in the development of kinase inhibitors. For instance, research on analogs like 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives has demonstrated their potential as anticancer agents targeting the VEGFR-2 kinase pathway . This suggests that this compound could be a key precursor in the synthesis of novel small molecules for biochemical screening and oncology research. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

benzyl N-(5-bromo-2-methylsulfanylpyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c1-20-12-15-7-10(14)11(16-12)17-13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSFBWCTRVQQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylthio)pyrimidine with benzyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the pyrimidine ring serves as a prime site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, which activates the ring for such reactions .

Reaction TypeReagents/ConditionsProducts/Outcome
Bromine Replacement Amines (e.g., propylamine, ethanolamine)5-Amino-substituted pyrimidine derivatives
Cross-Coupling Suzuki-Miyaura (Pd catalysis)Boron-containing intermediates

Example:
In the synthesis of V600EBRAF inhibitors, derivatives of this compound underwent bromine substitution with ethylamine/propylamine linkers, forming intermediates for sulfonamide-based anticancer agents .

Methylthio Group Reactivity

The methylthio (-SMe) group at position 2 participates in oxidation and alkylation reactions:

Oxidation to Sulfone/Sulfoxide

  • Reagents : H₂O₂, mCPBA, or other oxidizing agents.

  • Outcome : Conversion to sulfone (-SO₂Me) or sulfoxide (-SOMe), altering electronic properties and binding affinity.

Alkylation/Desulfurization

  • Reagents : Alkyl halides, AgNO₃.

  • Outcome : Thioether formation or replacement with oxygen/nitrogen nucleophiles.

Carbamate Functionalization

The benzyl carbamate group undergoes hydrolysis or transprotection:

ReactionConditionsProducts
Acidic Hydrolysis HCl/H₂O or TFAFree amine + benzyl alcohol
Basic Hydrolysis NaOH/EtOHSodium carbamate + benzyl alcohol

Example:
Deprotection of benzyl carbamates via hydrogenolysis (H₂/Pd-C) is critical in generating bioactive amines for drug candidates .

Heterocyclic Ring Modifications

The pyrimidine ring itself can engage in cycloaddition or electrophilic substitution under controlled conditions:

  • Electrophilic Aromatic Substitution : Limited due to electron-deficient nature but feasible at position 4 or 6 under strong electrophiles.

  • Diels-Alder Reactions : With dienes under thermal or Lewis acid catalysis.

Comparative Reactivity Table

Reaction SitePreferred ReagentsKey Applications
5-BromoAmines, boronic acidsAnticancer agent synthesis
2-MethylthioOxidants, alkyl halidesPharmacophore optimization
CarbamateAcids/bases, H₂/Pd-CProdrug activation

Mechanistic Insights

  • Bromine Substitution : Proceeds via a two-step NAS mechanism, with base-assisted deprotonation and nucleophilic attack .

  • Methylthio Oxidation : Radical or ionic pathways depending on oxidant choice.

Scientific Research Applications

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbamate linkage differentiates it from other similar compounds, potentially leading to different reactivity and applications.

Biological Activity

Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom and a methylthio group , linked to a benzyl carbamate moiety . This unique structure suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Structural FeatureDescription
Pyrimidine RingCore structure providing biological activity
Bromine AtomEnhances reactivity and binding affinity
Methylthio GroupPotential role in enzyme interaction
Carbamate MoietyIncreases solubility and bioavailability

The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. The bromine atom and the methylthio group are crucial for its binding affinity, which may lead to observed antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity particularly against Gram-positive organisms. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. Its ability to modulate inflammatory pathways may position it as a candidate for treating conditions characterized by excessive inflammation. The exact mechanisms remain under investigation, but the compound's structural features suggest interactions with inflammatory mediators.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity towards biological targets . For instance, modifications to the benzyl moiety or alterations in the methylthio group can enhance or diminish its activity.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of similar pyrimidine derivatives, revealing that compounds with structural similarities to this compound exhibited MIC values ranging from 4 to 8 µg/mL against clinically relevant strains .
  • Cytotoxicity Assessment : In vitro assays have shown that this compound does not exhibit significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development as an antimicrobial agent .
  • Enzyme Inhibition Studies : Preliminary enzyme assays suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, supporting its potential as an antibiotic adjuvant .

Q & A

Q. What is the role of the benzyl carbamate group in this compound, and how does its stability influence synthetic strategies?

The benzyl carbamate group acts as a protecting group for the pyrimidine ring’s amino functionality, preventing undesired side reactions during synthesis. Its stability is pH-dependent: under acidic conditions (pH < 1, 100°C) or via catalytic hydrogenation (H₂/Pd), it can be cleaved selectively . Researchers must consider reaction conditions (e.g., nucleophiles, bases) to avoid premature deprotection. For example, exposure to strong bases like LiAlH₄ may compromise the carbamate’s integrity .

Q. What are the recommended techniques for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include ¹H/¹³C NMR for functional group verification and LC-MS for molecular weight confirmation .

Q. How should researchers handle safety concerns related to the methylthio and bromo substituents?

The methylthio group may release toxic sulfur oxides upon decomposition, while the bromo substituent poses risks of oxidative damage. Strict personal protective equipment (PPE) protocols—including gloves, goggles, and fume hoods—are mandatory. Emergency measures for skin/eye contact involve immediate rinsing with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives targeting cholinesterase inhibition?

Receptor-independent (e.g., QSAR) and receptor-dependent (docking) studies can predict bioactivity. For example, substituting the bromo group with electron-withdrawing moieties (e.g., -CF₃) may enhance binding to acetylcholinesterase’s catalytic triad. Molecular dynamics simulations can further refine steric and electronic compatibility .

Q. What strategies mitigate side reactions during the coupling of the pyrimidine core with benzyl carbamate?

Side reactions (e.g., disulfide formation from the methylthio group) can be suppressed using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Employing trichloroacetic acid as a catalyst, as demonstrated in analogous pyrrole syntheses, improves regioselectivity and yield . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. How do steric and electronic effects of the 5-bromo substituent influence reactivity in cross-coupling reactions?

The 5-bromo group’s electronegativity and size facilitate Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives. However, steric hindrance from the adjacent methylthio group may necessitate bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies using ¹H NMR can monitor reaction progress and optimize Pd catalyst loading .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving hydrogen-bonding networks in this compound?

High-resolution data (R factor < 0.05) and low-temperature data collection (e.g., 100 K) reduce thermal motion artifacts. SHELXL refinement should prioritize anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonds (e.g., N–H⋯N) and π-π interactions can be visualized using software like Mercury .

Q. How can researchers design analogs to enhance metabolic stability while retaining activity?

Isosteric replacement of the benzyl group with substituted benzyls (e.g., 4-fluoro) balances lipophilicity and metabolic resistance. In vitro assays (e.g., microsomal stability) paired with LC-MS/MS analysis quantify metabolic degradation rates. Comparative studies of IC₅₀ values against cholinesterase isoforms guide selectivity optimization .

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